(1-Aminopropyl)methylphosphinic acid
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Overview
Description
(1-Aminopropyl)methylphosphinic acid is a phosphinic acid derivative characterized by the presence of an amino group attached to a propyl chain and a methyl group bonded to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopropyl)methylphosphinic acid typically involves the phospha-Mannich reaction. This reaction combines a phosphorus precursor, an aldehyde, and an amine. For instance, the reaction of hypophosphorous acid with secondary amines and formaldehyde in acetic acid yields aminomethylphosphinic acids in high yields . The reaction conditions are crucial, with the basicity of the amines playing a significant role in the outcome.
Industrial Production Methods: Industrial production of this compound may involve large-scale phospha-Mannich reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: (1-Aminopropyl)methylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atom.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phosphonic and phosphinic acid derivatives, which can be further utilized in different applications.
Scientific Research Applications
(1-Aminopropyl)methylphosphinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex phosphorus-containing compounds.
Biology: The compound serves as an enzyme inhibitor and a mimic of natural amino acids, aiding in the study of biochemical pathways.
Mechanism of Action
The mechanism of action of (1-Aminopropyl)methylphosphinic acid involves its interaction with specific molecular targets. For example, it acts as an antagonist of the GABA A-ρ1 receptor, inhibiting the receptor’s activity and affecting neurotransmission . The compound’s structure allows it to bind competitively to the receptor, blocking the action of natural ligands.
Comparison with Similar Compounds
3-Aminopropyl(methyl)phosphinic acid: An agonist of the GABA B receptor and antagonist of the GABA C receptor.
2-Aminoethyl methylphosphonate: An antagonist of the GABA A-ρ1 receptor.
Uniqueness: (1-Aminopropyl)methylphosphinic acid is unique due to its specific structural features and its ability to interact with multiple molecular targets. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
67876-61-3 |
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Molecular Formula |
C4H12NO2P |
Molecular Weight |
137.12 g/mol |
IUPAC Name |
1-aminopropyl(methyl)phosphinic acid |
InChI |
InChI=1S/C4H12NO2P/c1-3-4(5)8(2,6)7/h4H,3,5H2,1-2H3,(H,6,7) |
InChI Key |
VAVBTRPBTPCROI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N)P(=O)(C)O |
Origin of Product |
United States |
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